molecular formula C7H12O4 B15297377 {3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol

{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol

Cat. No.: B15297377
M. Wt: 160.17 g/mol
InChI Key: WIJZTINQYDOIKM-UHFFFAOYSA-N
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Description

{3,7,9-Trioxabicyclo[331]nonan-1-yl}methanol is a bicyclic compound with a unique structure that includes three oxygen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with formaldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to maintain consistency and yield. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[3.3.1]nonane: A related compound with a similar bicyclic structure but lacking the additional hydroxyl group.

    9-Ethylbicyclo[3.3.1]nonan-9-ol: Another bicyclic compound with different substituents.

Uniqueness

{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol is unique due to its three oxygen atoms within the bicyclic framework, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3,7,9-trioxabicyclo[3.3.1]nonan-1-ylmethanol

InChI

InChI=1S/C7H12O4/c8-3-7-4-9-1-6(11-7)2-10-5-7/h6,8H,1-5H2

InChI Key

WIJZTINQYDOIKM-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(O2)(CO1)CO

Origin of Product

United States

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